molecular formula C10H7NO4 B018705 1H-indole-2,4-dicarboxylic acid CAS No. 103027-96-9

1H-indole-2,4-dicarboxylic acid

Cat. No.: B018705
CAS No.: 103027-96-9
M. Wt: 205.17 g/mol
InChI Key: GBQRSEVKSZQWFF-UHFFFAOYSA-N
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Description

1H-Indole-2,4-dicarboxylic acid is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its two carboxylic acid groups positioned at the 2 and 4 locations on the indole ring. Indole derivatives are significant in various biological and chemical contexts due to their presence in natural products and pharmaceuticals .

Mechanism of Action

Target of Action

1H-Indole-2,4-dicarboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . One specific target that has been identified is the HIV-1 integrase . This enzyme plays a critical role in the viral replication process, inserting a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

The compound has been shown to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function, inhibiting the integration of the viral DNA into the host genome .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

It has been suggested that indole derivatives generally have high gastrointestinal absorption

Result of Action

The result of the action of this compound is the inhibition of the strand transfer of HIV-1 integrase, which disrupts the viral replication process . This can potentially lead to a decrease in the viral load in the body.

Action Environment

The action of this compound, like many other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, such as the presence of other metabolites or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. For instance, the use of ruthenium(II)-catalyzed tandem ortho-C–H functionalization reactions has been reported for synthesizing various indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,4-dicarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced forms of the compound .

Comparison with Similar Compounds

    1H-Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group at the 3 position.

    1H-Indole-2-carboxylic acid: Similar structure but with only one carboxylic acid group at the 2 position.

    1H-Indole-5-carboxylic acid: Carboxylic acid group at the 5 position.

Uniqueness: 1H-Indole-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1H-indole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRSEVKSZQWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564762
Record name 1H-Indole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103027-96-9
Record name 1H-Indole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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